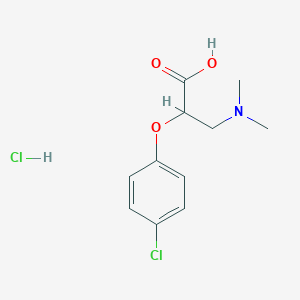
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid hydrochloride, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of chloroacetanilide herbicides and has been used since the 1970s. Clomazone has a selective mode of action, which means it only affects certain types of plants while leaving others unharmed.
Mécanisme D'action
The mechanism of action of Clomazone involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll and carotenoids. This inhibition leads to the accumulation of protoporphyrinogen, which is toxic to plants. The accumulation of protoporphyrinogen disrupts the electron transport chain in chloroplasts, leading to the death of the target plants.
Biochemical and Physiological Effects:
Clomazone has been found to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of chlorophyll and carotenoids, leading to a reduction in photosynthetic activity. It also disrupts the electron transport chain in chloroplasts, leading to the production of reactive oxygen species (ROS) and oxidative stress. Clomazone has been found to affect the activity of several enzymes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone has several advantages for lab experiments. It has a selective mode of action, which means it only affects certain types of plants while leaving others unharmed. This makes it useful for studying the mechanism of action of herbicides and the molecular mechanisms of plant growth and development. Clomazone is also readily available and relatively inexpensive. However, Clomazone has some limitations for lab experiments. It is toxic to humans and animals, and care must be taken when handling it. It is also not suitable for studying the effects of herbicides on non-target organisms.
Orientations Futures
There are several future directions for the research on Clomazone. One direction is to study the molecular mechanisms of plant resistance to Clomazone. Another direction is to develop new herbicides based on the structure of Clomazone. Further research is also needed to understand the effects of Clomazone on non-target organisms and the environment. Finally, the development of new methods for the synthesis of Clomazone and its derivatives could lead to the discovery of new herbicides with improved efficacy and safety profiles.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied in scientific research. Its selective mode of action, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research on Clomazone include the study of plant resistance, the development of new herbicides, and the investigation of its effects on non-target organisms and the environment.
Méthodes De Synthèse
The synthesis of Clomazone involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form 2-(4-chlorophenoxy) acetophenone. This intermediate is then reacted with dimethylamine in the presence of sodium hydride to form Clomazone. The final product is obtained by treating Clomazone with hydrochloric acid to form Clomazone hydrochloride.
Applications De Recherche Scientifique
Clomazone has been extensively used in scientific research to study the mechanism of action of herbicides and to develop new herbicides. It has also been used to investigate the molecular mechanisms of plant growth and development. Clomazone has been found to inhibit the biosynthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis in plants. This inhibition leads to the death of the target plants.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9;/h3-6,10H,7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVWFABMZLKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
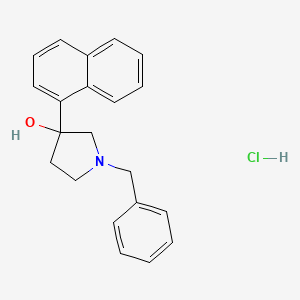
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)
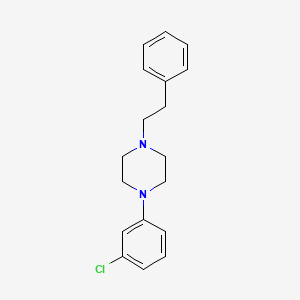
methyl]glycinate](/img/structure/B5103056.png)

![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
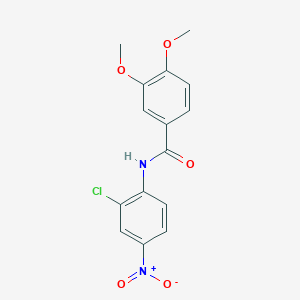
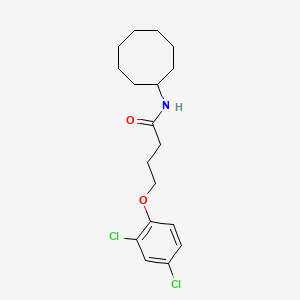
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)
![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
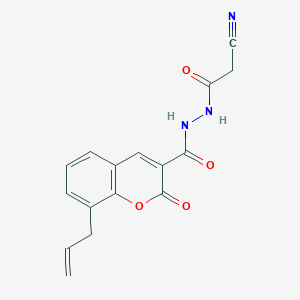
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5103128.png)